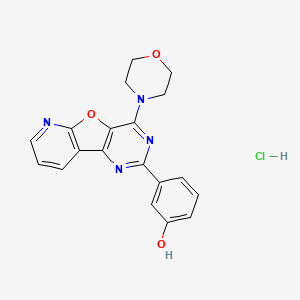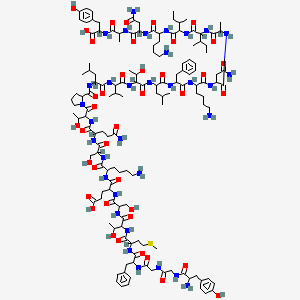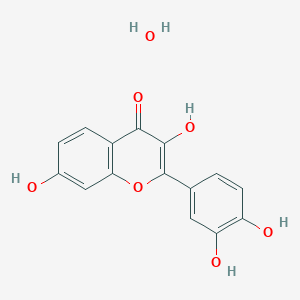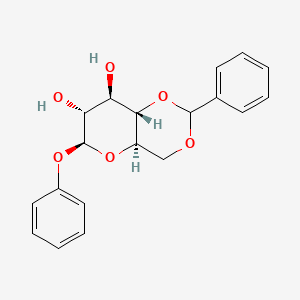
PI-103 (Hydrochlorid)
Übersicht
Beschreibung
PI 103 Hydrochlorid ist ein potenter Inhibitor der Phosphatidylinositol-3-Kinase (PI3K), des mTOR (mammalian target of rapamycin) und der DNA-abhängigen Proteinkinase (DNA-PK). Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Wachstum menschlicher Tumor-Xenografte bei Mäusen zu hemmen und die Autophagosom-Bildung in Gliomzellen zu induzieren .
Wissenschaftliche Forschungsanwendungen
PI 103 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den PI3K/mTOR-Signalweg zu untersuchen.
Biologie: Es wird in der Forschung eingesetzt, um zelluläre Prozesse wie Autophagie und Apoptose zu verstehen.
Industrie: Es wird bei der Entwicklung neuer Therapeutika verwendet, die den PI3K/mTOR-Signalweg angreifen.
Wirkmechanismus
PI 103 Hydrochlorid entfaltet seine Wirkung durch Hemmung der Aktivität von PI3K, mTOR und DNA-PK. Diese Enzyme spielen eine entscheidende Rolle im Zellwachstum, der Zellproliferation und im Zellüberleben. Durch die Hemmung dieser Ziele kann PI 103 Hydrochlorid eine Zellzyklusarretierung induzieren, die Apoptose fördern und das Tumorwachstum hemmen . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den PI3K/AKT/mTOR-Signalweg, der in Krebszellen häufig dereguliert ist .
Wirkmechanismus
Target of Action
PI-103 (Hydrochloride) is a potent ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . It is also known to inhibit DNA-PK . These targets play crucial roles in various cellular functions, including cell growth and survival .
Mode of Action
PI-103 (Hydrochloride) interacts with its targets by inhibiting their activity. It inhibits PI3K, mTOR, and DNA-PK, thereby blocking the phosphorylation of downstream proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell’s behavior.
Biochemical Pathways
The primary biochemical pathway affected by PI-103 (Hydrochloride) is the PI3K/AKT/mTOR signaling pathway . This pathway is involved in a wide range of cellular processes such as cell growth, survival, and autophagy . By inhibiting PI3K and mTOR, PI-103 (Hydrochloride) disrupts this pathway, leading to changes in these cellular processes .
Pharmacokinetics
It is soluble to 20 mm in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the PI3K/AKT/mTOR signaling pathway by PI-103 (Hydrochloride) has several molecular and cellular effects. It can lead to cell cycle arrest , and it can enhance the radiosensitivity of tumor cells . Additionally, PI-103 (Hydrochloride) has been shown to induce autophagy .
Action Environment
Environmental factors can influence the action of PI-103 (Hydrochloride). For example, radiation can activate the PI3K/AKT pathway, and the inhibition of this pathway by PI-103 (Hydrochloride) can enhance the radiosensitivity of tumor cells This suggests that the efficacy and stability of PI-103 (Hydrochloride) can be influenced by the presence of radiation
Vorbereitungsmethoden
Die Synthese von PI 103 Hydrochlorid umfasst mehrere SchritteDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
PI 103 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid erleichtert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Morpholin- und Phenolgrupten.
Häufig verwendete Reagenzien bei diesen Reaktionen sind DMSO, Ethanol und Wasser . Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
PI 103 Hydrochlorid ist aufgrund seiner dualen Hemmung von PI3K und mTOR einzigartig, was es in bestimmten Kontexten effektiver macht als andere Inhibitoren, die nur eines dieser Enzyme angreifen. Zu den ähnlichen Verbindungen gehören:
Wortmannin: Ein PI3K-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Rapamycin: Ein mTOR-Inhibitor, der PI3K nicht hemmt.
LY294002: Ein weiterer PI3K-Inhibitor, aber mit einem anderen Potenz- und Selektivitätsprofil
Diese Vergleiche unterstreichen die einzigartigen Eigenschaften von PI 103 Hydrochlorid, wodurch es ein wertvolles Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen ist.
Eigenschaften
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQMYBFFYPTMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587490 | |
| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-79-4 | |
| Record name | 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















